molecular formula C15H18N2O B8281273 2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine

2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine

Cat. No. B8281273
M. Wt: 242.32 g/mol
InChI Key: ZJDJMJHEIDADFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-3-(2,4,6-trimethylbenzyloxy)pyridine

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-10-7-11(2)13(12(3)8-10)9-18-14-5-4-6-17-15(14)16/h4-8H,9H2,1-3H3,(H2,16,17)

InChI Key

ZJDJMJHEIDADFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=C(N=CC=C2)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4,6-trimethylbenzyl chloride (50 g, 0.296 mol) and 2-amino-3hydroxypyridine (29.6 g, 0.269 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. The product was extracted into dichloromethane and purified by flash chromatography (silica, chloroform) to yield a solid (10.1 g, 14%), m.p. 160°-166° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Name
Yield
14%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-3-hydroxy pyridine (29.6 g, 0.269 mol), dichloromethane (200 ml) and 40% aqueous sodium hydroxide solution (200 ml) was stirred for five minutes, then 2,4,6-trimethylbenzyl bromide (50 g, 0.296 mol) and Adogen 464 (5 ml) were added and stirring continued for 16 hours. The mixture was diluted with water and extracted with dichloromethane. Drying and evaporation of the organic extracts, and trituration with ether gave the desired product. Yield 29.6 g (41%), m.p. 160°-166 ° C.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.